(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate
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Overview
Description
(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromobenzyl group, an acetoxy group, and a methoxybenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate typically involves multi-step organic reactions. The process may start with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then esterified with 2-acetoxy-6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)prop-1-en-1-yl)-4-methoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl acetate: Similar structure but lacks the methoxybenzoate moiety.
2-acetoxy-4-methoxybenzoic acid: Similar structure but lacks the bromobenzyl group.
N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)prop-1-en-1-yl derivatives: Compounds with similar pyrrole-based structures.
Uniqueness
(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1662688-04-1 |
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Molecular Formula |
C24H20BrNO7 |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate |
InChI |
InChI=1S/C24H20BrNO7/c1-15(27)33-20-13-19(31-2)12-17(4-3-11-26-21(28)9-10-22(26)29)23(20)24(30)32-14-16-5-7-18(25)8-6-16/h3-10,12-13H,11,14H2,1-2H3 |
InChI Key |
BHWRBSBBUAOWQR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1C(=O)OCC2=CC=C(C=C2)Br)C=CCN3C(=O)C=CC3=O)OC |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1C(=O)OCC2=CC=C(C=C2)Br)C=CCN3C(=O)C=CC3=O)OC |
Origin of Product |
United States |
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